N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper (Cu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents.
Fenvalerate: Although structurally different, it shares some functional similarities in terms of its chemical reactivity.
Uniqueness
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H17ClN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-5-3-7-14(9-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-8-4-6-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
BLQXJFHYSRWCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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